molecular formula C12H17ClN2O B177000 Piperazin-1-yl-m-tolyl-methanone hydrochloride CAS No. 100940-01-0

Piperazin-1-yl-m-tolyl-methanone hydrochloride

Cat. No. B177000
M. Wt: 240.73 g/mol
InChI Key: WAHPDTVFZNYJNH-UHFFFAOYSA-N
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Description

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C12H16N2O•HCl .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base .


Molecular Structure Analysis

The InChI code for Piperazin-1-yl-m-tolyl-methanone is 1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Therapeutic Potential in Psychotic and Mood Disorders

Piperazin-1-yl-m-tolyl-methanone hydrochloride is highlighted in the context of lurasidone, a novel antipsychotic drug. Lurasidone shows effectiveness and tolerability for the short-term treatment of schizophrenia and acute bipolar depression, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, emphasizing the need for long-term testing in schizophrenia and bipolar disorder (Pompili et al., 2018).

Broad Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives, including Piperazin-1-yl-m-tolyl-methanone hydrochloride, are significant in drug design due to their wide-ranging therapeutic uses. These derivatives have been incorporated into drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules, underscoring the importance of piperazine-based molecular designs in developing treatments for various diseases (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents, addressing the need for novel therapeutic options in tuberculosis treatment (Girase et al., 2020).

Role in Antidepressant Development

The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. Research into piperazine-based antidepressants, including SAR studies, has provided valuable insights into the design and development of novel antidepressant compounds, highlighting the critical role of the piperazine moiety in enhancing the efficacy and potency of these therapeutic agents (Kumar et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPDTVFZNYJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375165
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-yl-m-tolyl-methanone hydrochloride

CAS RN

100940-01-0
Record name Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100940-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100940-01-0
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